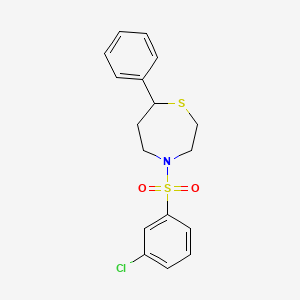

4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane

Description

4-(3-Chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane is a seven-membered heterocyclic compound featuring a thiazepane core (containing sulfur and nitrogen) substituted with a phenyl group at position 7 and a 3-chlorobenzenesulfonyl moiety at position 2.

Properties

IUPAC Name |

4-(3-chlorophenyl)sulfonyl-7-phenyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S2/c18-15-7-4-8-16(13-15)23(20,21)19-10-9-17(22-12-11-19)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXFWVLXONZGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane typically involves the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound.

Attachment of the Phenyl Group: The phenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using sulfonyl chlorides and a suitable base.

Industrial Production Methods

Industrial production of 4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding reduced thiazepane derivatives.

Scientific Research Applications

4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and structurally related analogs:

Key Observations:

- Substituent Effects :

- The 3-chlorobenzenesulfonyl group in the target compound increases lipophilicity compared to the 4-fluoro analog (), which may enhance membrane permeability but reduce aqueous solubility.

- The HCl salt in ’s unsubstituted thiazepane significantly improves solubility (229.77 g/mol vs. ~385 g/mol for the target), highlighting the trade-off between functionalization and bioavailability.

- Thermal Stability: Pyrano-pyrimidine derivatives () exhibit higher melting points (~284°C) due to rigid fused-ring systems, whereas thiazepanes are likely lower-melting liquids or amorphous solids.

Infrared (IR) Spectroscopy:

- The target compound’s IR spectrum would feature strong S=O stretches (~1350–1150 cm⁻¹) from the sulfonyl group, absent in the hydrochloride salt (). In contrast, ’s pyrano-pyrimidine shows carbonyl peaks at 1710 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

- 1H NMR: The 3-chlorobenzenesulfonyl group in the target compound would deshield adjacent protons, causing downfield shifts (~7.5–8.0 ppm for aromatic protons). This contrasts with the upfield-shifted NH protons (10.96 ppm) in ’s pyrano-pyrimidine .

Biological Activity

4-(3-Chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing sulfur and nitrogen atoms. The sulfonyl group (–SO₂) and phenyl substituents contribute to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to 4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane exhibit antimicrobial activity. The sulfonyl group can enhance the binding affinity of the compound to microbial targets, potentially inhibiting their growth. In vitro studies have shown promising results against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis or function.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that thiazepane derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of the phenyl group may enhance the lipophilicity of the compound, improving its cellular uptake and efficacy against tumor cells .

The biological activity of 4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane is likely mediated through interactions with specific biological targets:

- Enzyme Inhibition : The sulfonyl group may act as an electrophile, interacting with nucleophilic residues in enzymes, thereby inhibiting their activity.

- Receptor Modulation : The compound may bind to various receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of thiazepane derivatives, 4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial activity compared to standard antibiotics.

Study 2: Anticancer Activity

A separate investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-(3-chlorobenzenesulfonyl)-7-phenyl-1,4-thiazepane, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity | IC50/ MIC |

|---|---|---|---|

| 4-(2-Methylbenzenesulfonyl)-7-phenyl-1,4-thiazepane | Similar structure without chlorine | Moderate antimicrobial activity | MIC: 64 µg/mL |

| 4-(3-Fluorobenzenesulfonyl)-7-phenyl-1,4-thiazepane | Fluorine instead of chlorine | Enhanced anticancer effects | IC50: 20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.